3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride
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Overview
Description
3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride is a compound that belongs to the class of piperidines Piperidines are a group of organic compounds that contain a six-membered ring with one nitrogen atom
Preparation Methods
The synthesis of 3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride involves several steps. One common method includes the reaction of 4-(6-Methylheptyl)piperidine with propylene oxide in the presence of a suitable catalyst to form the desired product. The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yield. Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently .
Chemical Reactions Analysis
3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Scientific Research Applications
3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in treating neurological disorders due to its interaction with specific receptors in the brain.
Mechanism of Action
The mechanism of action of 3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride involves its interaction with specific molecular targets in the body. It is known to act as a muscarinic antagonist, blocking the action of acetylcholine at muscarinic receptors. This leads to various physiological effects, including the modulation of neurotransmitter release and the regulation of smooth muscle contraction .
Comparison with Similar Compounds
3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride can be compared with other similar compounds such as:
Cycrimine: A piperidine derivative used as an antiparkinsonian agent.
Biperiden: Another muscarinic antagonist used in the treatment of Parkinson’s disease.
Properties
CAS No. |
61515-54-6 |
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Molecular Formula |
C16H34ClNO |
Molecular Weight |
291.9 g/mol |
IUPAC Name |
3-[4-(6-methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H33NO.ClH/c1-15(2)7-4-3-5-8-16-9-12-17(13-10-16)11-6-14-18;/h15-16,18H,3-14H2,1-2H3;1H |
InChI Key |
GCZFQCODRODSGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC1CCN(CC1)CCCO.Cl |
Origin of Product |
United States |
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